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Compound of Interest

(5-Chloro-2-

Compound Name: nitrophenyl)methanamine
hydrochloride

Cat. No.: B13503771

Get Quote

Introduction & Application Context

(5-Chloro-2-nitrophenyl)methanamine hydrochloride (also known as 5-chloro-2-
nitrobenzylamine HCI) is a critical benzylamine intermediate used extensively in the synthesis
of bioactive heterocycles.[1] Its structural core—a benzene ring functionalized with an electron-
withdrawing nitro group, a halogen handle (chlorine), and a primary amine—makes it a
versatile scaffold for:[1]

* Indazole Synthesis: Reductive cyclization of the nitro and amine groups.
» Kinase Inhibitors: Serving as the "hinge-binding" motif in ATP-competitive inhibitors.[1]
e Quinazoline Derivatives: Used in nucleophilic aromatic substitutions (

) to introduce benzylic amine functionality.
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This guide provides a rigorous spectroscopic profile to assist researchers in validating the

identity and purity of this compound during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7]

Property

Specification

IUPAC Name

(5-Chloro-2-nitrophenyl)methanamine

hydrochloride

Common Name

5-Chloro-2-nitrobenzylamine HCI

CAS Number

67567-44-6 (Free Base); Salt forms often
referenced under base CAS or generic 24835-

08-3 analog

Molecular Formula

Molecular Weight

186.59 (Base) + 36.46 (HCI) = 223.05 g/mol

Physical State

White to pale yellow crystalline solid

Solubility

Soluble in DMSO, Methanol, Water; Insoluble in

non-polar solvents (Hexane, DCM)

Melting Point

>240 °C (Decomposition) [Analogous prediction

based on 2-nitrobenzylamine HCI]

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying specific impurities like the bis-alkylated byproduct or residual starting material.

Validated Synthetic Route (Delépine Reaction)

Direct amination of benzyl halides often leads to over-alkylation (secondary/tertiary amines).

The Delépine reaction is the preferred industrial route to ensure mono-alkylation specificity.[1]
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Figure 1: The Delépine synthesis pathway prevents over-alkylation, ensuring high purity of the
primary amine salt.[1]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Standard for hydrochloride salts to prevent exchange of ammonium protons).[1]

H NMR Assignments

The spectrum is dominated by the deshielding effects of the Nitro group (ortho/para director)
and the Chlorine atom.
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ring current.

[1]

C NMR Key Shifts

o Carbonyl/Nitrile: Absent (Distinguishes from amide/nitrile precursors).
e C-2(
): ~145 ppm (Deshielded by nitro).[1]
e C-5(
): ~138 ppm.[1]
e Benzylic
: ~40-42 ppm.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the salt formation and the integrity of the nitro group.[1]
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Wavenumber (

Functional Group Intensity Assignment

)
Amine Salt ( N-H stretching

2800 — 3100 Broad, Strong (multiple bands,
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Nitro ( Asymmetric

1530 Strong )
) stretching.
Nitro (

1350 Strong Symmetric stretching.
)

o ) C=C skeletal
Aromatic Ring 1450, 1600 Medium ] )
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Aryl Chloride (
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Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI+).
e Molecular lon (

): 187.0 (for

) and 189.0 (for

)

 |sotope Pattern: Distinct 3:1 ratio for M / M+2 peaks, confirming the presence of one Chlorine
atom.
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Figure 2: Predicted ESI+ fragmentation pathway.[1] The loss of ammonia (17 Da) is
characteristic of primary amine salts.

Experimental Protocols
Sample Preparation for NMR

e Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.
e Solvation: Add 0.6 mL of DMSO-

(99.9% D).

o Note: Do not use

as the salt is insoluble. If
is used, the exchangeable ammonium protons (

8.5) will disappear, and the HDO peak will interfere with the benzylic region.
e Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure accurate integration of aromatic protons.
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HPLC Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

, 4.6 x 100 mm).

» Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

» Mobile Phase B: Acetonitrile + 0.1% TFA.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (Aromatic) and 210 nm (Amine absorption).

e Retention Time: The polar amine salt will elute early (approx. 2-4 min) compared to the less
polar starting material (benzyl bromide).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Chloro-2-nitrodiphenylamine | C12H9CIN202 | CID 117635 - PubChem
[pubchem.ncbi.nim.nih.gov]
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 To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (5-Chloro-2-nitrophenyl)methanamine HCI[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13503771/docs#technical-monograph-
spectroscopic-characterization-of-5-chloro-2-nitrophenyl-methanamine-hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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